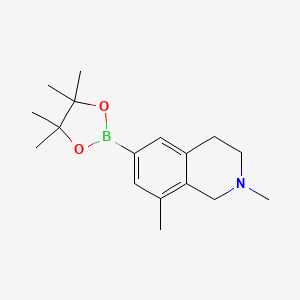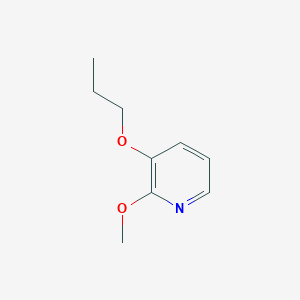
2-Methoxy-3-propoxypyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methoxy-3-propoxypyridine is an organic compound with the molecular formula C9H13NO2 It is a derivative of pyridine, characterized by the presence of methoxy and propoxy groups attached to the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxy-3-propoxypyridine typically involves the reaction of 2-methoxypyridine with propyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the substitution reaction, resulting in the formation of this compound .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through purification techniques such as distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions: 2-Methoxy-3-propoxypyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents used.
Substitution: The methoxy and propoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield pyridine N-oxides, while substitution reactions can introduce various functional groups into the pyridine ring .
Scientific Research Applications
2-Methoxy-3-propoxypyridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound can be used in studies involving pyridine derivatives and their biological activities.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Methoxy-3-propoxypyridine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
- 2-Methoxypyridine
- 3-Methoxypyridine
- 2-Methoxy-3-isopropylpyrazine
Comparison: 2-Methoxy-3-propoxypyridine is unique due to the presence of both methoxy and propoxy groups, which confer distinct chemical properties compared to its analogs.
Properties
Molecular Formula |
C9H13NO2 |
|---|---|
Molecular Weight |
167.20 g/mol |
IUPAC Name |
2-methoxy-3-propoxypyridine |
InChI |
InChI=1S/C9H13NO2/c1-3-7-12-8-5-4-6-10-9(8)11-2/h4-6H,3,7H2,1-2H3 |
InChI Key |
LBZZFGDKPDVZSH-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=C(N=CC=C1)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Ethyl 8-bromo-5-(methylsulfinyl)imidazo[1,5-c]pyrimidine-1-carboxylate](/img/structure/B13920607.png)
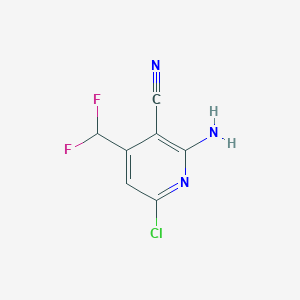


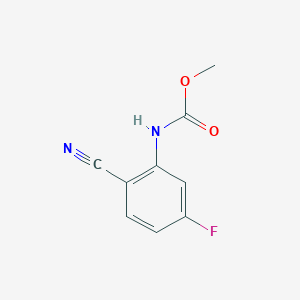
![5-(3-(Cyanomethyl)-3-(3'-methyl-1H,1'H-[4,4'-bipyrazol]-1-yl)azetidin-1-yl)-N-isopropylpyrazine-2-carboxamide](/img/structure/B13920621.png)

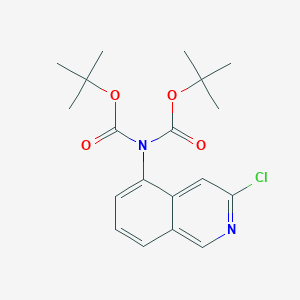
![O2-Tert-butyl O5-methyl exo-2-azabicyclo[2.1.1]hexane-2,5-dicarboxylate](/img/structure/B13920646.png)
methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy(2,3,4,5-13C4)oxolan-2-yl]purin-6-yl]benzamide](/img/structure/B13920650.png)

